2-(3-Chloropropyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

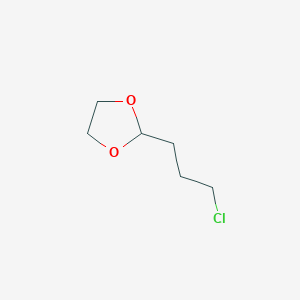

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338934 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16686-11-6 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Chloropropyl)-1,3-dioxolane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(3-Chloropropyl)-1,3-dioxolane. This versatile compound serves as a key building block in various organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules.

Chemical Structure and Identification

This compound, also known as 4-chlorobutyraldehyde ethylene acetal, is characterized by a five-membered dioxolane ring attached to a chloropropyl side chain. The dioxolane group serves as a protecting group for the aldehyde functionality, rendering the molecule stable under conditions that would typically affect an aldehyde. This "masked" aldehyde can be deprotected under acidic conditions when the aldehyde is needed for a subsequent reaction.

Structural Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 16686-11-6[1]

-

Molecular Formula: C₆H₁₁ClO₂[1]

-

SMILES: ClCCCC1OCCO1[1]

-

InChI: 1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2[1]

-

InChI Key: ZBPUNVFDQXYNDY-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 150.60 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 93-94 °C at 12 mmHg | [1] |

| Melting Point | 8 °C | [2] |

| Density | 1.142 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.453 | [1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |

| Assay | ≥97.0% (GC) | [1] |

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety.[1][3] Its bifunctional nature, possessing a masked aldehyde and an alkyl chloride, allows for a variety of synthetic transformations.

A primary application involves its use as an electrophile in nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the dioxolane protecting group can be removed to reveal the aldehyde for further functionalization. This strategy is employed in the synthesis of various complex molecules, including (±)-histrionicotoxin and (±)-histrionicotoxin 235A.[1] It has also been used in the preparation of corresponding phosphonates.[1][3]

Experimental Protocols

While specific, detailed experimental protocols from the literature are proprietary, a generalized procedure for a nucleophilic substitution reaction followed by deprotection can be outlined.

General Protocol for Nucleophilic Substitution and Deprotection:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in an appropriate aprotic solvent (e.g., THF, DMF).

-

Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. The reaction may require cooling, heating, or the use of a catalyst depending on the nucleophile's reactivity.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.

-

Deprotection: Dissolve the purified intermediate in a mixture of an organic solvent and aqueous acid (e.g., THF/H₂O with HCl or H₂SO₄).

-

Deprotection Monitoring and Workup: Monitor the deprotection by TLC or GC. Once complete, neutralize the acid and perform an aqueous workup similar to step 4.

-

Final Purification: Purify the resulting aldehyde product.

Spectroscopic Data and Analysis

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques. Mass spectrometry (MS) data is available, which can be used to confirm the molecular weight.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy would be useful for identifying the presence of key functional groups.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a well-ventilated area.[1][2] It is irritating to the eyes, respiratory system, and skin.[3]

Personal Protective Equipment (PPE): [1]

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Impervious and flame-resistant clothing, and gloves.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a masked aldehyde with a reactive alkyl chloride, provides a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound = 97.0 GC 16686-11-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1,3-Dioxolane, 2-(3-chloropropyl)-2-methyl- [webbook.nist.gov]

- 5. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane(3308-94-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Chloropropyl Group in Dioxolanes

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-chloropropyl)-1,3-dioxolane moiety is a versatile functional group frequently employed as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The reactivity of the terminal chloro group on the propyl chain, coupled with the stability of the dioxolane protecting group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the primary reactions involving the chloropropyl group, supported by experimental insights and quantitative data where available.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloropropyl group in dioxolanes is the bimolecular nucleophilic substitution (SN2) reaction. The terminal chlorine atom is attached to a primary carbon, which is sterically accessible for backside attack by a wide range of nucleophiles. The dioxolane group, being an acetal, is stable under basic and neutral conditions, making it an excellent protecting group for the parent carbonyl functionality during these transformations.

Key Factors Influencing SN2 Reactivity:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions like elimination (E2), although this is less common for primary alkyl halides.

-

Leaving Group: While this guide focuses on the chloro derivative, it is worth noting that the corresponding bromo and iodo analogs would exhibit higher reactivity due to the better leaving group ability of bromide and iodide ions.

Common Transformations of the Chloropropyl Group

The chloropropyl group serves as a handle for the introduction of various functional groups, enabling the construction of more complex molecular architectures.

Williamson Ether Synthesis

The reaction of a this compound with an alkoxide or phenoxide nucleophile affords the corresponding ether. This classic SN2 reaction is a reliable method for forming C-O bonds.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 2-(3-Alkoxypropyl)-1,3-dioxolanes.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a solution of the desired alcohol in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.

-

After gas evolution ceases, add this compound to the reaction mixture.

-

Heat the reaction to a temperature typically ranging from 50 to 100 °C and monitor its progress by thin-layer chromatography (TLC)[1].

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Butanone | Reflux | 1 | 50-95 (general) | [1] |

| Ethanol | NaH | DMF | 60 | 16 | Not specified |

Synthesis of Azides

The azide functional group is a valuable precursor for the synthesis of amines via reduction or for use in "click" chemistry. The reaction of this compound with sodium azide is a straightforward and efficient SN2 displacement.

Reaction Scheme:

Caption: Synthesis of 2-(3-Azidopropyl)-1,3-dioxolane.

Experimental Protocol: Synthesis of Azide-Terminated Poly(ethylene glycol) (PEG-N₃) (Analogous Procedure)

Note: A direct protocol for this compound was not found, but this analogous procedure for a similar substrate can be adapted.

-

Dissolve the chloro-terminated starting material in anhydrous ethanol.

-

Add sodium azide (NaN₃) to the solution (typically 1.5 equivalents).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic phase and concentrate to obtain the azide product.

| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Mesylated mPEG-OH | NaN₃ | Ethanol | Reflux | Not specified |

Intramolecular Cyclization: Formation of Spirocycles

The chloropropyl chain can participate in intramolecular reactions. For instance, reaction with a primary amine can lead to the formation of a piperidine ring, resulting in a spirocyclic system. This transformation is crucial in the synthesis of various biologically active compounds.

Reaction Scheme:

Caption: Formation of a Spiro-piperidine via Intramolecular Cyclization.

Experimental Protocol: General Procedure for N-Heterocyclization

-

A primary amine is reacted with an alkyl dihalide in an alkaline aqueous medium under microwave irradiation. This provides a general method for the synthesis of nitrogen-containing heterocycles.

-

Alternatively, a one-pot synthesis can be achieved by reacting a primary amine with a diol catalyzed by a Cp*Ir complex.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Primary amines and diols | Cp*Ir complex | Cyclic amines | Good to excellent | |

| Primary amines and alkyl dihalides | Microwave, aq. alkali | Cyclic amines | Not specified |

Grignard Reagent Formation

The chloropropyl group can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for carbon-carbon bond formation. However, the presence of the acetal group, which is sensitive to strongly acidic conditions that can arise during workup, requires careful handling. The reaction must be carried out under strictly anhydrous conditions.

Reaction Scheme:

Caption: Formation of a Grignard Reagent from this compound.

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

All glassware must be thoroughly dried to remove any traces of water.

-

Place magnesium turnings in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of an activator, such as iodine or 1,2-dibromoethane, to initiate the reaction[2].

-

Dissolve the this compound in an anhydrous ether solvent, such as diethyl ether or THF[2][3].

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating.

-

Once the reaction has started (indicated by bubbling and/or a color change), add the remaining halide solution dropwise to maintain a gentle reflux[4].

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles like aldehydes, ketones, or CO₂[2].

| Electrophile | Product after Acidic Workup |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Aldehyde (R'CHO) | Secondary Alcohol |

| Ketone (R'COR'') | Tertiary Alcohol |

Conclusion

The chloropropyl group in dioxolane-containing molecules is a versatile synthetic handle that primarily undergoes SN2 reactions. This allows for the introduction of a wide array of functional groups, including ethers, azides, and amines, often with high efficiency. Furthermore, the ability to form a Grignard reagent from the chloropropyl group significantly broadens its synthetic utility by enabling the formation of new carbon-carbon bonds. The stability of the dioxolane ring under the typical basic or neutral conditions of these reactions makes it an effective protecting group, which can be readily removed under acidic conditions to reveal the parent carbonyl functionality at a later stage in a synthetic sequence. This combination of reactivity and stability solidifies the role of chloropropyl dioxolanes as valuable intermediates in modern organic synthesis.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 4. Enantioselective route to 3-vinylidene tetrahydropyrans and 3-vinylidene oxepanes based on a silyl-Prins cyclization | Semantic Scholar [semanticscholar.org]

2-(3-Chloropropyl)-1,3-dioxolane: A Comprehensive Technical Guide to a Masked γ-Chlorobutyraldehyde for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the protection of reactive functional groups like aldehydes is a common challenge. This technical guide focuses on 2-(3-chloropropyl)-1,3-dioxolane, a stable and versatile masked form of the volatile and unstable γ-chlorobutyraldehyde. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, deprotection, and applications, supported by detailed experimental protocols and quantitative data.

Introduction: The Need for a Masked γ-Chlorobutyraldehyde

γ-Chlorobutyraldehyde is a valuable bifunctional molecule, possessing both an aldehyde for nucleophilic additions and a chloroalkane for substitutions. However, its high reactivity makes it prone to polymerization and other side reactions, complicating its storage and use in multi-step syntheses.[1] The protection of the aldehyde group as a 1,3-dioxolane acetal offers a robust solution to this instability. This compound serves as a stable, easily handleable surrogate, allowing for a wide range of chemical transformations at the chloropropyl side chain before the selective unmasking of the aldehyde functionality when required.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 16686-11-6 | |

| Molecular Formula | C₆H₁₁ClO₂ | |

| Molecular Weight | 150.60 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.142 g/mL at 20 °C | |

| Boiling Point | 93-94 °C at 12 mmHg | |

| Refractive Index | n20/D 1.453 | |

| Flash Point | 79 °C (closed cup) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of γ-chlorobutyraldehyde with ethylene glycol. Due to the instability of the starting aldehyde, it is often generated in situ or used immediately after preparation. A common precursor for γ-chlorobutyraldehyde is the oxidation of 4-chlorobutanol or the reduction of 4-chlorobutyronitrile. An alternative approach involves the reaction of 4-chloro-1-acetoxy-1-butene with an alcohol in the presence of an acid catalyst to form the corresponding acetal.

Experimental Protocol: Acetalization of γ-Chlorobutyraldehyde

This protocol describes the formation of the dioxolane from the aldehyde.

Materials:

-

γ-Chlorobutyraldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.02 equivalents) or Amberlyst-15 resin

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add γ-chlorobutyraldehyde and toluene.

-

Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid or Amberlyst-15 resin.

-

Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

If using p-TSA, wash the organic layer with saturated sodium bicarbonate solution and then with brine. If using Amberlyst-15, filter off the resin.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Expected Yield: While specific yields for this exact reaction are not widely reported in literature, similar acetalizations of aldehydes typically proceed in high yields, often exceeding 90%.

Deprotection to Regenerate γ-Chlorobutyraldehyde

The key utility of this compound lies in the ability to regenerate the aldehyde functionality under controlled conditions. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

This compound

-

Acetone/Water mixture (e.g., 4:1 v/v)

-

p-Toluenesulfonic acid (catalytic amount) or Amberlyst-15 resin

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in an acetone/water mixture.

-

Add a catalytic amount of p-toluenesulfonic acid or Amberlyst-15 resin.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, if using p-TSA, neutralize the acid with saturated sodium bicarbonate solution. If using Amberlyst-15, filter off the resin.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain γ-chlorobutyraldehyde.

Note: Due to the instability of the product, it is recommended to use it immediately in the next synthetic step.

Synthetic Applications

The stability of the dioxolane protecting group allows for a variety of transformations on the chloropropyl side chain.

Grignard Reaction

The chloro group can be converted to a Grignard reagent, which can then be reacted with various electrophiles.

Caption: Grignard reaction workflow using the protected aldehyde.

Experimental Protocol: Grignard Reagent Formation and Reaction

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Electrophile (e.g., dry ice for carboxylation)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings and a crystal of iodine.

-

Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining solution to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

Cool the Grignard reagent and add the desired electrophile. For example, pour the Grignard solution over crushed dry ice for carboxylation.

-

After the reaction with the electrophile is complete, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry, and purify.

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the dioxolane ring protons (around 3.8-4.0 ppm), the chloropropyl chain protons (multiplets between 1.8-3.6 ppm), and the acetal proton (triplet around 4.8 ppm). |

| ¹³C NMR | A signal for the acetal carbon (around 103 ppm), signals for the dioxolane carbons (around 65 ppm), and signals for the chloropropyl chain carbons. |

| FTIR | Characteristic C-O stretching frequencies for the acetal group (around 1000-1200 cm⁻¹) and the absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum of the related compound 2-(3-chloropropyl)-2-methyl-1,3-dioxolane shows characteristic fragmentation patterns that can be used for identification.[2] |

Logical Workflow for Synthesis and Deprotection

The following diagram illustrates the logical flow of protecting a reactive aldehyde, performing a subsequent reaction, and then deprotecting it.

Caption: A logical workflow for utilizing the masked aldehyde.

Conclusion

This compound is an invaluable tool for organic chemists, providing a stable and versatile masked form of γ-chlorobutyraldehyde. Its use allows for a broader range of synthetic transformations that would otherwise be incompatible with a free aldehyde group. The straightforward protection and deprotection protocols, coupled with the stability of the dioxolane ring, make it an essential building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides the necessary technical information for its effective implementation in research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-chlorobutyraldehyde diethyl acetal (CAS RN: 6139-83-9), a key intermediate in organic synthesis.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and relevant experimental context.

Note: The compound discussed is 4-chlorobutyraldehyde diethyl acetal, as it is the more extensively documented and commercially available derivative. This guide will use the common name and its synonyms, such as 4-chloro-1,1-diethoxybutane, interchangeably.

Core Physical and Chemical Properties

4-Chlorobutyraldehyde diethyl acetal is a colorless to pale yellow liquid with a distinctive odor.[2] It is an organic compound featuring a butyraldehyde backbone substituted with a chlorine atom at the fourth position and a diethyl acetal functional group that protects the aldehyde.[2] This structure provides stability and makes it a valuable intermediate in the synthesis of more complex molecules, including triptans like Sumatriptan and Zolmitriptan.[1][3][4]

The following table summarizes the key physical properties of 4-chlorobutyraldehyde diethyl acetal, compiled from various sources for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₈H₁₇ClO₂ | [2][5][6][7][8][9] | |

| Molecular Weight | 180.67 g/mol | [3][5][6][7][8][9] | |

| CAS Number | 6139-83-9 | [2][5][6][7] | |

| Appearance | Colorless Liquid / Oil | Clear | [1][3][5][10] |

| Boiling Point | 89-92 °C | at 14 Torr | [3] |

| 92 °C | at 20 mmHg (2.7 kPa) | [6][10] | |

| 45-50 °C | at 1 mmHg | [1][3] | |

| 208.6 °C | at 760 mmHg (calculated) | [1][5][8] | |

| Density | 0.976 - 1.0±0.1 g/cm³ | [1][3][5][8] | |

| Refractive Index | 1.426 - 1.430 | at 20 °C | [1][3][5] |

| Flash Point | 51.1 °C | [1][3][5] | |

| Vapor Pressure | 0.306 mmHg | at 25 °C | [5] |

| Solubility | Soluble in organic solvents. | Slightly soluble in Chloroform and Methanol.[5] No data available for water solubility.[6] | [2] |

| Storage | Room Temperature | Recommended in a cool, dark place (<15°C) under inert gas. Moisture sensitive. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the development of new synthetic pathways. Below are protocols for the synthesis of 4-chlorobutyraldehyde diethyl acetal and general methods for the determination of its physical properties.

Two common methods for the preparation of 4-chlorobutyraldehyde diethyl acetal are outlined below.

Method 1: From 4-Chloro-1-acetoxy-1-butene [1][3] This procedure involves the acid-catalyzed acetalization of an enol ester.

-

Reaction Setup: A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 mL (1.70 mole) of 95% ethanol, and approximately 5 grams of triethyl orthoformate is prepared. The triethyl orthoformate is added to ensure anhydrous conditions.[1][3]

-

Catalysis: 1.40 grams of Amberlyst 15, an acidic ion-exchange resin, is added to the mixture as a catalyst.[1][3]

-

Reaction Execution: The mixture is stirred under reflux for 5 hours.[1][3]

-

Monitoring: The completion of the reaction is monitored by gas chromatography (GC) analysis.[1][3]

-

Workup and Purification: Upon completion, the product is worked up and purified by distillation to afford 4-chlorobutyraldehyde diethyl acetal.[1][3] The product has a reported boiling point of 45-50° C at 1 mm Hg.[1][3]

Method 2: From 4-Chlorobutyraldehyde [4] This process describes a cost-effective and environmentally benign synthesis using a phase transfer catalyst.

-

Reaction Setup: 21 kg of 4-chlorobutyraldehyde, 189 L of absolute ethanol, 26.1 kg of triethyl orthoformate, and 0.77 kg of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst are charged into a 500 L flask.[4]

-

Reaction Execution: The mixture is stirred at a controlled temperature of 30-32 °C for 1-2 hours. Maintaining this temperature is crucial to control the formation of impurities.[4]

-

Purification: The product is purified by distillation. The pure fraction is collected at a vapor temperature of 65–70 °C under 16 mm pressure.[4]

The physical properties listed in the table are determined using standard laboratory techniques.

-

Boiling Point: The boiling point is determined by distillation under a specific pressure (e.g., vacuum distillation). The temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure.

-

Density: Density is typically measured using a pycnometer or a digital density meter. It is the mass of the substance per unit volume, often reported in g/cm³ at a specific temperature.

-

Refractive Index: The refractive index, a measure of how light propagates through the material, is determined using a refractometer. The measurement is usually taken at a standard temperature (e.g., 20°C) using a specific wavelength of light (e.g., the sodium D-line).

-

Flash Point: The flash point is the lowest temperature at which the vapors of the liquid will ignite with an ignition source. It is determined using either an open-cup or closed-cup apparatus.

-

Solubility: Qualitative solubility is assessed by mixing the compound with various solvents (e.g., water, chloroform, methanol) and observing if it dissolves to form a homogeneous solution.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of 4-chlorobutyraldehyde diethyl acetal, based on the described protocols.

References

- 1. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 2. CAS 6139-83-9: 4-Chlorobutyraldehyde diethyl acetal [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 5. chembk.com [chembk.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 4-Chlorobutyraldehyde Diethyl Acetal | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. dev.klivon.com [dev.klivon.com]

- 10. chemicalbook.com [chemicalbook.com]

Stability and Decomposition Pathways of 2-(3-Chloropropyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 2-(3-Chloropropyl)-1,3-dioxolane. Due to a lack of extensive publicly available stability data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling, storage, and analysis. The guide details plausible decomposition mechanisms and furnishes recommended experimental protocols for researchers to generate specific stability data.

Chemical and Physical Properties

This compound is a cyclic acetal. The 1,3-dioxolane ring serves as a protecting group for the aldehyde functional group of 4-chlorobutanal. This protection renders the aldehyde moiety stable to basic and nucleophilic conditions, a property widely utilized in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| CAS Number | 16686-11-6 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 93-94 °C at 12 mmHg | [1] |

| Density | 1.142 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.453 | [1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1][2] |

Stability Profile

The stability of this compound is primarily dictated by the chemical nature of the 1,3-dioxolane ring.

General Stability: The compound is stable under neutral and basic conditions at room temperature in the absence of strong oxidizing agents.[3][4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Acidic Conditions: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions. This reaction is a standard method for deprotection in organic synthesis and represents the primary decomposition pathway in acidic environments. The rate of hydrolysis is dependent on the pH and temperature.

Thermal Conditions: While specific data for this compound is unavailable, studies on related 1,3-dioxolanes suggest that thermal decomposition occurs at elevated temperatures.[5] The process is likely to be a unimolecular reaction involving radical intermediates.

Incompatibilities: The compound is incompatible with strong oxidizing agents.[3]

Decomposition Pathways

Two primary decomposition pathways are anticipated for this compound: acid-catalyzed hydrolysis and thermal decomposition.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the acetal is cleaved to reveal the parent aldehyde and diol. The generally accepted mechanism involves the following steps:

-

Protonation of one of the oxygen atoms of the dioxolane ring.

-

Ring opening to form a resonance-stabilized carbocation.

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to yield a hemiacetal.

-

Protonation of the second oxygen atom.

-

Elimination of ethylene glycol to form a protonated aldehyde.

-

Deprotonation to yield 4-chlorobutanal.

Figure 1. Proposed pathway for acid-catalyzed hydrolysis.

Thermal Decomposition

Based on studies of similar dioxolanes, a plausible thermal decomposition pathway involves homolytic cleavage of the C-O bond, leading to a diradical intermediate.[5] This intermediate can then undergo further fragmentation. The presence of the chloropropyl side chain may introduce additional complexities, potentially leading to the formation of various smaller molecules. Hazardous decomposition products upon combustion include hydrogen chloride and carbon monoxide.[3]

Figure 2. Hypothetical thermal decomposition pathway.

Recommended Experimental Protocols

To obtain quantitative stability data for this compound, a series of forced degradation studies are recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated prior to these studies.

Figure 3. Experimental workflow for stability assessment.

Acid Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Place the solution in a constant temperature bath at 60°C.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

-

Quenching and Analysis: Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis

-

Preparation: Use the same stock solution as in the acid hydrolysis study.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Place the solution in a constant temperature bath at 60°C.

-

Sampling: At specified time points, withdraw an aliquot.

-

Quenching and Analysis: Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.

Oxidative Degradation

-

Preparation: Use the same stock solution.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.

-

Sampling and Analysis: At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation

-

Preparation: Place a known amount of solid this compound in a petri dish.

-

Stress Condition: Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.

-

Sampling and Analysis: At specified time points, take a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Data Presentation

Quantitative results from the proposed stability studies should be tabulated to facilitate analysis and comparison. The following table serves as a template for recording such data.

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Major Degradation Products |

| 0.1 M HCl | 2 | 60 | |||

| 8 | 60 | ||||

| 24 | 60 | ||||

| 0.1 M NaOH | 2 | 60 | |||

| 8 | 60 | ||||

| 24 | 60 | ||||

| 3% H₂O₂ | 8 | Room Temp | |||

| 24 | Room Temp | ||||

| Dry Heat | 24 | 80 | |||

| 48 | 80 |

Conclusion

This compound is a moderately stable compound under standard storage conditions. Its primary liability is the 1,3-dioxolane ring's susceptibility to acid-catalyzed hydrolysis, which yields 4-chlorobutanal and ethylene glycol. Thermal degradation at elevated temperatures is also a potential decomposition pathway. This guide provides the theoretical and methodological foundation for researchers to conduct detailed stability studies. The experimental protocols outlined herein will enable the generation of specific quantitative data, leading to a comprehensive understanding of the stability and decomposition pathways of this compound. This knowledge is crucial for its effective use in research, development, and manufacturing.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Mechanism of Acetal Formation for 2-(3-Chloropropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed mechanism for the formation of 2-(3-Chloropropyl)-1,3-dioxolane, a valuable intermediate in organic synthesis. The document details the synthesis from 4-chlorobutyraldehyde and ethylene glycol, outlining the key mechanistic steps, including hemiacetal formation and subsequent cyclization. This guide also presents relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the process for professionals in research and drug development.

Introduction

Acetal formation is a fundamental and reversible reaction in organic chemistry, crucial for the protection of carbonyl groups in aldehydes and ketones.[1] This protective strategy is vital in multi-step syntheses where the carbonyl group's reactivity could interfere with desired transformations at other sites of the molecule. The formation of cyclic acetals, such as 1,3-dioxolanes, is particularly favored due to their enhanced stability.[1]

This compound, also known as 4-chlorobutyraldehyde ethylene acetal, is a key synthetic intermediate.[2] The presence of both a protected aldehyde and a reactive chloropropyl group makes it a versatile building block for the introduction of a four-carbon unit in the synthesis of more complex molecules, including pharmaceuticals.[3] Understanding the mechanism of its formation is paramount for optimizing reaction conditions and maximizing yields.

The General Mechanism of Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde and an alcohol proceeds under acidic conditions. The acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]

The reaction mechanism can be described in two main stages:

-

Hemiacetal Formation: The first stage involves the nucleophilic addition of one equivalent of alcohol to the protonated carbonyl group to form a hemiacetal. This intermediate contains both an alcohol and an ether functional group on the same carbon.[5]

-

Acetal Formation: The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product.[5]

Caption: General mechanism of acid-catalyzed acetal formation.

Synthesis of this compound

The synthesis of this compound involves the reaction of 4-chlorobutyraldehyde with ethylene glycol in the presence of an acid catalyst. This intramolecular-like cyclization is highly favored and results in the formation of a stable five-membered 1,3-dioxolane ring.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. 2-(3-氯丙基)-1,3-二噁戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 4. 1,3-Dioxolane, 2-(3-chloropropyl)-2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Chloropropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical safety and handling precautions for 2-(3-Chloropropyl)-1,3-dioxolane (CAS No. 16686-11-6), a key building block in various synthetic applications. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of research and development activities.

Understanding the Hazard Profile

GHS Classification

Although a specific GHS classification is not universally available, related compounds and available data suggest caution. For instance, 1,3-Dioxolane is classified as a highly flammable liquid and is suspected of damaging fertility or the unborn child.[3] Given the structural similarity, a conservative approach to handling this compound is warranted.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | [2] |

| Molecular Weight | 150.60 g/mol | [2] |

| Appearance | Colorless to brown clear liquid | [2] |

| Boiling Point | 93-94 °C at 12 mmHg | [2] |

| Melting Point | 8 °C (lit.) | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Density | 1.142 g/mL at 20 °C (lit.) | [2] |

| Refractive Index | n20/D 1.453 (lit.) | [2] |

| CAS Number | 16686-11-6 | [2] |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.

Eye and Face Protection

Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

Skin Protection

Wear fire/flame resistant and impervious clothing.[4] Chemically resistant gloves are also required.

Respiratory Protection

If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[4]

Handling and Storage Protocols

Safe Handling

-

Handle in a well-ventilated place.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][5]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][7]

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

-

Store apart from foodstuff containers or incompatible materials.[4]

-

Incompatible materials include strong oxidizing agents.[5][6]

Accidental Release and First Aid Measures

Accidental Release Measures

In the event of a spill, follow a structured response to mitigate the hazard.

Key steps for accidental release include:

-

Prevent further leakage or spillage if it is safe to do so.[4]

-

Avoid dust formation.[4]

-

Collect and arrange for disposal. Do not discharge into sewer systems.[4]

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4][5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. | [4][5][6] |

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[5]

-

Specific Hazards: This compound is a combustible liquid. Containers may explode when heated, and vapors may form explosive mixtures with air.[5] Vapors may travel to a source of ignition and flash back.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Disposal Considerations

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

-

Contaminated packaging can be triple rinsed and offered for recycling or reconditioning.[4]

-

Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

-

Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological and Ecological Information

Toxicological Information

Detailed toxicological studies on this compound are largely unavailable. Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[4] One source indicates that the toxicological properties of a similar compound have not been fully investigated but may cause respiratory tract, skin, and eye irritation, as well as gastrointestinal irritation if ingested.[6]

Ecological Information

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, and microorganisms.[4] Information on its persistence, degradability, bioaccumulative potential, and mobility in soil is also unavailable.[4]

Conclusion

The safe handling of this compound in a research and development setting necessitates a proactive and cautious approach. While significant gaps exist in the toxicological and ecological data for this compound, the available information underscores the importance of stringent adherence to the handling, storage, and personal protection protocols outlined in this guide. By implementing these measures, researchers and scientists can mitigate the potential risks and ensure a safe working environment.

References

- 1. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane(3308-94-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis protocol for 2-(3-Chloropropyl)-1,3-dioxolane from ethylene glycol

Application Note: Synthesis of 2-(3-Chloropropyl)-1,3-dioxolane

Abstract

This document provides a detailed protocol for the synthesis of this compound, a versatile intermediate in pharmaceutical and agricultural chemical development.[1] The synthesis proceeds via the acid-catalyzed acetalization of 4-chlorobutyraldehyde with ethylene glycol. This method is a standard procedure for protecting the aldehyde functional group, allowing for subsequent chemical modifications at other parts of the molecule.[2] The protocol outlines the required materials, step-by-step experimental procedure, safety precautions, and methods for purification and characterization.

Introduction

This compound, also known as 4-chlorobutyraldehyde ethylene acetal, serves as a key building block in organic synthesis. It functions as a masked form of γ-chlorobutyraldehyde, enabling the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety into various molecular scaffolds. This intermediate is utilized in the synthesis of complex molecules, including pharmaceuticals like (±)-histrionicotoxin and anti-cancer agents, as well as agrochemicals.[1]

The core of the synthesis is the formation of a cyclic acetal, a reaction between an aldehyde (4-chlorobutyraldehyde) and a diol (ethylene glycol).[2][3] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[3][4]

Reaction Scheme

The synthesis is achieved through the acid-catalyzed reaction between 4-chlorobutyraldehyde and ethylene glycol, as depicted below.

Caption: Acid-catalyzed acetalization reaction.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Chlorobutyraldehyde | ≥95% | Sigma-Aldrich | 6139-84-0 |

| Ethylene Glycol | Anhydrous, ≥99.8% | Fisher Scientific | 107-21-1 |

| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | Acros Organics | 6192-52-5 |

| Toluene | Anhydrous, ≥99.8% | VWR Chemicals | 108-88-3 |

| Saturated Sodium Bicarbonate | ACS Reagent | J.T. Baker | 144-55-8 |

| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | 7487-88-9 |

| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation setup

Synthesis Workflow

Caption: Overall synthesis and purification workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobutyraldehyde (53.3 g, 0.5 mol), ethylene glycol (34.1 g, 0.55 mol), a catalytic amount of p-toluenesulfonic acid (PTSA) (0.95 g, 5 mmol), and 200 mL of toluene.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.[5] Continue refluxing until the theoretical amount of water (9 mL) is collected in the Dean-Stark trap, which typically takes 3-5 hours.

-

Reaction Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and then with 100 mL of brine (saturated NaCl solution).

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 93-94 °C at 12 mmHg.

Results and Characterization

The reaction typically yields the pure product as a colorless liquid.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | |

| Molecular Weight | 150.60 g/mol | |

| Boiling Point | 93-94 °C / 12 mmHg | |

| Density | 1.142 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.453 | |

| Typical Yield | 75-85% | - |

| Appearance | Colorless liquid | [6] |

Safety and Handling

Hazard Identification:

-

4-Chlorobutyraldehyde: Corrosive and lachrymator. Handle in a fume hood.

-

Ethylene Glycol: Harmful if swallowed.

-

Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

-

This compound: Causes skin, eye, and respiratory system irritation.[6] Combustible liquid with a flash point of 79 °C.

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[7][8]

-

All operations should be conducted in a well-ventilated chemical fume hood.[7][9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste should be collected in a designated, labeled container.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound. The procedure is robust and can be scaled for various research and development needs. Adherence to the outlined safety precautions is critical for the safe execution of this synthesis. The final product is a valuable intermediate for further synthetic applications in medicinal and materials chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. data.epo.org [data.epo.org]

- 5. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 6. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

Application of 2-(3-Chloropropyl)-1,3-dioxolane in Grignard Reactions: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(3-chloropropyl)-1,3-dioxolane in Grignard reactions. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the introduction of a protected propanal moiety. The 1,3-dioxolane group effectively masks the aldehyde functionality, which would otherwise be incompatible with the highly nucleophilic and basic nature of Grignard reagents.

The primary application involves the formation of a Grignard reagent, 3-(1,3-dioxolan-2-yl)propylmagnesium chloride, which can then be reacted with a wide array of electrophiles. Subsequent acidic work-up deprotects the dioxolane, revealing the aldehyde for further synthetic transformations. This methodology is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Key Applications and Reaction Scheme

The Grignard reagent derived from this compound acts as a three-carbon nucleophilic building block with a latent aldehyde functionality. This enables the synthesis of various substituted aldehydes and their derivatives.

Quantitative Data Summary

The following tables summarize representative yields for the formation of the Grignard reagent and its subsequent reaction with various electrophiles. It is important to note that the Grignard reagent derived from this compound can be thermally unstable. Therefore, reaction conditions, particularly temperature, play a crucial role in achieving optimal yields.

Table 1: Formation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride

| Method | Magnesium Type | Solvent | Temperature (°C) | Initiation | Reaction Time (h) | Typical Yield (%) | Reference |

| Standard | Turnings | THF | Reflux | Iodine, Heat | 2-4 | Moderate to Good | General |

| Low Temperature | Rieke® Magnesium | THF | -78 | - | 0.25 | Good to Excellent | [1] |

Table 2: Reaction of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride with Electrophiles

| Electrophile | Product after Deprotection | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Benzaldehyde | 4-hydroxy-4-phenylbutanal | THF | 0 to rt | 2-4 | 75-85 | Analog |

| Cyclohexanone | 1-(3-oxopropyl)cyclohexan-1-ol | THF | 0 to rt | 2-4 | 70-80 | Analog |

| Carbon Dioxide (CO₂) | 4-oxobutanoic acid | THF | -78 to rt | 1-3 | 65-75 | [2] |

| Formaldehyde | 4-hydroxybutanal | THF | 0 to rt | 2-4 | 60-70 | Analog |

Note: Yields are based on the starting this compound and can vary significantly based on the specific reaction conditions and the purity of the reagents. "Analog" indicates that the yield is based on reactions with similar Grignard reagents due to a lack of specific data for the title compound.

Experimental Protocols

Protocol 1: Preparation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride (Standard Method)

This protocol describes the formation of the Grignard reagent using standard magnesium turnings. Careful control of the reaction temperature is crucial to minimize decomposition.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon).

Procedure:

-

Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

-

Add a portion of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the halide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reaction.

-

Cool the resulting greyish-black solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Low-Temperature Preparation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride (Rieke® Magnesium Method)

This method is advantageous for overcoming the thermal instability of the Grignard reagent, often leading to higher yields.[1]

Materials:

-

Rieke® Magnesium (highly reactive magnesium)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask, magnetic stirrer, low-temperature thermometer, syringe, and inert gas supply.

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere.

-

Add Rieke® Magnesium (1.5 equivalents) to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add anhydrous THF to the flask with stirring.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of Rieke® Magnesium at -78 °C.

-

The reaction is typically rapid and should be complete within 15-30 minutes.

-

The resulting Grignard reagent solution can be used directly at low temperatures for subsequent reactions.

Protocol 3: Reaction of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride with an Electrophile (e.g., Benzaldehyde)

This protocol outlines a general procedure for the reaction of the prepared Grignard reagent with an aldehyde.

Procedure:

-

Prepare the solution of 3-(1,3-dioxolan-2-yl)propylmagnesium chloride as described in Protocol 1 or 2.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude dioxolane-protected alcohol.

-

For deprotection, dissolve the crude product in a mixture of acetone and 1 M aqueous HCl and stir at room temperature until TLC analysis indicates complete conversion.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, 4-hydroxy-4-phenylbutanal, by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic tool for the introduction of a functionalized three-carbon unit. The successful application of this reagent in Grignard reactions hinges on the careful control of the Grignard formation step to mitigate the thermal instability of the organomagnesium intermediate. The use of highly reactive Rieke® magnesium at low temperatures provides a reliable method for its preparation. The resulting Grignard reagent can be effectively coupled with a variety of electrophiles, providing access to a range of valuable building blocks for the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Introduction of the 3-(1,3-Dioxolan-2-yl)propyl Moiety using 2-(3-Chloropropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(3-chloropropyl)-1,3-dioxolane for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety, a valuable building block in organic synthesis and drug development. This masked aldehyde functionality allows for selective transformations at other positions of a molecule before its deprotection to reveal the reactive aldehyde.

Introduction

This compound serves as a stable and effective reagent for the installation of a protected three-carbon chain terminating in an aldehyde. The dioxolane group is robust under a variety of reaction conditions, including basic, nucleophilic, and certain reducing environments, making it an ideal protecting group. Subsequent acidic hydrolysis readily cleaves the acetal to furnish the corresponding aldehyde, which can then participate in a wide range of chemical transformations.

Key Applications

The introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety is a key step in the synthesis of a variety of complex molecules, including:

-

Pharmaceutical Intermediates: The resulting aldehyde can be a precursor to various functional groups found in biologically active compounds.

-

Molecular Probes and Tracers: The propyl chain can act as a spacer, and the terminal aldehyde allows for the conjugation of reporter molecules.

-

Natural Product Synthesis: This building block is utilized in the construction of complex natural product skeletons.

Experimental Protocols

N-Alkylation of Secondary Amines

This protocol details the N-alkylation of a secondary amine, such as piperidine, using this compound.

Reaction Scheme:

Materials:

-

Piperidine

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.

-

Add finely powdered and dry potassium carbonate (2.0 eq.).

-

Add this compound (1.2 eq.) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-(3-(1,3-dioxolan-2-yl)propyl)piperidine.

Quantitative Data:

| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) |

| Piperidine | This compound | K₂CO₃ | MeCN | Reflux | 18 | 85 |

| Morpholine | This compound | K₂CO₃ | DMF | 80 °C | 12 | 92 |

N-Alkylation of Indoles

This protocol outlines the N-alkylation of indole with this compound.

Reaction Scheme:

Materials:

-

Indole

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the pure 1-(3-(1,3-dioxolan-2-yl)propyl)indole.

Quantitative Data:

| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) |

| Indole | This compound | NaH | DMF | RT | 14 | 78 |

| 5-Bromoindole | This compound | NaH | DMF | RT | 16 | 75 |

Deprotection to the Aldehyde

This protocol describes the acidic hydrolysis of the dioxolane protecting group to yield the corresponding aldehyde.[1][2]

Reaction Scheme:

Materials:

-

3-(1,3-Dioxolan-2-yl)propyl derivative

-

Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Acetone or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the 3-(1,3-dioxolan-2-yl)propyl derivative (1.0 eq.) in acetone or THF.

-

Add aqueous hydrochloric acid (2 M) to the solution.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

-

The crude aldehyde can be used in the next step without further purification or purified by column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a functionalized aldehyde using this compound.

Safety Information

-

This compound is a combustible liquid and should be handled with care.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety. The protocols outlined in these application notes provide a reliable foundation for its use in the synthesis of a wide range of target molecules in research and drug development. The stability of the dioxolane protecting group and the ease of its removal make this reagent a powerful tool for synthetic chemists.

References

Application Notes and Protocols: The Role of 2-(3-Chloropropyl)-1,3-dioxolane in the Synthesis of (±)-Histrionicotoxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of 2-(3-chloropropyl)-1,3-dioxolane in a formal synthetic route towards (±)-histrionicotoxin, a potent neurotoxin with significant value in neurophysiological research. The information presented here is based on the formal synthesis of (±)-histrionicotoxin 283A developed by Stockman and colleagues.

Introduction

(±)-Histrionicotoxin is a spirocyclic alkaloid isolated from the skin of the Colombian poison frog, Dendrobates histrionicus. Its unique structure and its activity as a non-competitive antagonist of the nicotinic acetylcholine receptor have made it a compelling target for total synthesis. Various synthetic strategies have been developed to construct its complex 1-azaspiro[5.5]undecane core.

One efficient approach, reported by Stockman in 2000, utilizes a two-directional synthesis strategy. A key step in this methodology is the double alkylation of 1,3-dithiane with this compound. This reaction symmetrically introduces two protected aldehyde functionalities, which are crucial for the subsequent formation of the azaspirocyclic skeleton of the histrionicotoxin molecule. The acetal protecting group in this compound is stable to the strongly basic conditions of the alkylation and can be readily removed in a later step to unmask the aldehyde groups.

Key Reaction: Double Alkylation of 1,3-Dithiane

The central reaction involving this compound is the formation of a C2-symmetric diacetal from 1,3-dithiane. This reaction proceeds via the sequential deprotonation of 1,3-dithiane to form its mono- and di-anions, followed by nucleophilic substitution on the electrophilic chloropropyl chain of the dioxolane reagent.

Reaction Scheme:

Quantitative Data Summary

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,2-Bis(3-(1,3-dioxolan-2-yl)propyl)-1,3-dithiane | C₁₅H₂₆O₄S₂ | 350.50 | 1,3-Dithiane, n-BuLi, HMPA, this compound | THF | -78 | N/A | Stockman, 2000 |

Note: The specific yield for this reaction was not available in the reviewed literature. The provided protocol is a representative example based on standard procedures for dithiane alkylations.

Experimental Protocols

Materials:

-

1,3-Dithiane

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexamethylphosphoramide (HMPA), freshly distilled

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Protocol for the Synthesis of 2,2-Bis(3-(1,3-dioxolan-2-yl)propyl)-1,3-dithiane:

-

Preparation: A flame-dried round-bottom flask under an inert atmosphere is charged with a solution of 1,3-dithiane (1.0 equivalent) in anhydrous THF.

-

First Deprotonation and Alkylation: The solution is cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. A solution of this compound (1.1 equivalents) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Second Deprotonation and Alkylation: The reaction mixture is again cooled to -78 °C. A second portion of n-butyllithium (1.1 equivalents) is added dropwise, followed by stirring for 30 minutes. HMPA (2.2 equivalents) is added to facilitate the second deprotonation. A second equivalent of this compound (1.1 equivalents) in anhydrous THF is then added.

-

Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C2-symmetric diacetal.

Logical Workflow of the Synthesis